3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester
Overview
Description
3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from boron to palladium . This results in the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon–carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Result of Action
The molecular and cellular effects of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester’s action are likely related to its role in facilitating carbon–carbon bond formation . This could potentially lead to the synthesis of complex organic compounds, although the specific effects would depend on the context of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require mild and functional group tolerant reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Properties
IUPAC Name |
ethyl 3-amino-6-bromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDHJMYRCGCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648830 | |
Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28033-08-1 | |
Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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